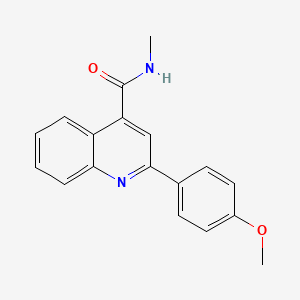
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide, also known as APICA, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in recent years due to its potential as a research chemical in the field of neuroscience. APICA is a potent psychostimulant that is structurally similar to other cathinone derivatives such as mephedrone and methylone.
作用機序
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels leads to a range of effects such as increased energy, euphoria, and improved cognitive function. The exact mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to interact with the dopamine and norepinephrine transporters in a similar manner to other psychostimulants.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, euphoria, and improved cognitive function. It has also been shown to have anxiogenic effects, leading to increased anxiety and stress in some individuals. N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure.
実験室実験の利点と制限
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has a range of advantages and limitations for use in laboratory experiments. One advantage is its potency as a psychostimulant, which makes it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, one limitation is its potential for abuse and addiction, which makes it difficult to use in human studies. Additionally, the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body are not fully understood, which makes it difficult to use in studies investigating the long-term effects of psychostimulants.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide. One area of focus could be investigating its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other cognitive disorders. Another area of focus could be investigating its potential as a treatment for depression or other mood disorders. Additionally, further research could be done to investigate the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-acetylbenzaldehyde with pyrrolidine and thiourea in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines.
特性
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAOPBEACPWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)

![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)
